SSTR5 antagonist 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SSTR5 antagonist 1 is a selective inhibitor of the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a peptide hormone that regulates the secretion of various endocrine hormones via five G-protein-coupled receptors, including SSTR5. This compound has been identified as a potential therapeutic agent for conditions related to growth hormone deficiency, female infertility, and alopecia .

Métodos De Preparación

The synthesis of SSTR5 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .

Análisis De Reacciones Químicas

SSTR5 antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

The compound known as SSTR5 antagonist 1, also referred to as SCO-240 or compound 25a, is a selective antagonist of the somatostatin receptor subtype 5. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in the management of metabolic disorders such as diabetes and growth hormone-related conditions. This article will explore the scientific research applications of this compound, supported by comprehensive data and case studies.

Enhanced GLP-1 Secretion

Research indicates that SSTR5 antagonism significantly increases GLP-1 secretion, which plays a vital role in glucose homeostasis. In rodent models, selective SSTR5 antagonism has been shown to reverse the inhibitory effects of somatostatin on insulin secretion from isolated human islets. This effect leads to elevated systemic GLP-1 levels, resulting in improved glucose tolerance and insulin sensitivity .

Key Findings:

- Study on Rodent Models: A study demonstrated that SSTR5 antagonists increased GLP-1 levels more than threefold compared to wild-type controls in response to glucose stimulation .

- Clinical Implications: The enhancement of GLP-1 secretion through SSTR5 antagonism suggests potential therapeutic benefits for patients with type 2 diabetes, where maintaining adequate GLP-1 levels is crucial for glycemic control .

Improvement of Insulin Sensitivity

SSTR5 antagonists have also been shown to improve insulin sensitivity. In a study involving KK-Ay mice, a model for type 2 diabetes, two-week oral administration of an SSTR5 antagonist resulted in significant reductions in glycosylated hemoglobin levels and plasma glucose. The compound also enhanced liver insulin action and reduced hepatic glucose production .

Clinical Relevance:

- HOMA-IR Reduction: The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) showed significant improvement following treatment with SSTR5 antagonists, indicating enhanced insulin sensitivity .

- Potential as Therapeutic Agents: These findings suggest that SSTR5 antagonists could serve as novel therapeutic agents for managing insulin resistance in type 2 diabetes patients.

Applications in Growth Hormone Disorders

Recent studies have highlighted the role of SSTR5 antagonists in stimulating growth hormone (GH) secretion. A clinical trial involving healthy individuals demonstrated that oral administration of SCO-240 significantly stimulated GH secretion without altering other pituitary hormones. This suggests a potential application for treating GH-related disorders .

Study Insights:

- Safety and Tolerability: The study reported that SCO-240 was safe and well-tolerated at all doses tested, indicating its potential for further clinical development .

- Pharmacodynamics: The pharmacodynamic profile showed robust GH stimulation, suggesting that SSTR5 antagonism could be beneficial for conditions characterized by GH deficiency or dysregulation.

Summary Table of Key Findings

Mecanismo De Acción

SSTR5 antagonist 1 exerts its effects by selectively binding to the SSTR5 receptor, thereby inhibiting its activity. This inhibition leads to the modulation of downstream signaling pathways involved in hormone secretion and cell proliferation. The molecular targets of this compound include the SSTR5 receptor and associated G-protein-coupled signaling pathways .

Comparación Con Compuestos Similares

SSTR5 antagonist 1 is unique in its high selectivity and potency for the SSTR5 receptor compared to other somatostatin receptor antagonists. Similar compounds include:

Pasireotide: A cyclic peptide that activates both SSTR5 and SSTR2 but has less selectivity for SSTR5.

Octreotide: Another cyclic peptide that preferentially binds to SSTR2 over SSTR5.

Compound 10: A novel SSTR5 antagonist with enhanced potency and selectivity compared to previously reported compounds

These compounds differ in their selectivity, potency, and therapeutic applications, with this compound being particularly effective in targeting SSTR5-related disorders.

Actividad Biológica

Somatostatin receptor subtype 5 (SSTR5) antagonists, particularly SSTR5 antagonist 1, have garnered significant attention in the field of diabetes research due to their potential to modulate glucose metabolism and enhance insulin secretion. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Overview of SSTR5 and Its Role in Glucose Homeostasis

SSTR5 is one of five G-protein coupled receptors that mediate the effects of somatostatin (SST), a peptide hormone involved in the regulation of various endocrine functions, including the inhibition of insulin and glucagon-like peptide-1 (GLP-1) secretion. SSTR5 is predominantly expressed in pancreatic islet cells and enteroendocrine cells of the gastrointestinal tract, where it plays a crucial role in maintaining glucose homeostasis by modulating hormone release .

The antagonism of SSTR5 leads to increased secretion of GLP-1 and insulin, thereby improving glycemic control. This effect is particularly pronounced when SSTR5 antagonists are used in conjunction with DPP-4 inhibitors, which further enhance GLP-1 levels. Studies have demonstrated that selective SSTR5 antagonism can reverse the inhibitory effects of SST on insulin secretion from isolated human islets, indicating a direct impact on pancreatic function .

Efficacy in Animal Models

Research has shown that this compound significantly lowers plasma glucose levels in diabetic mouse models. In an oral glucose tolerance test (OGTT), a dose of 10 mg/kg resulted in an impressive reduction of glucose excursions by up to 87% . Additionally, knockout studies have indicated that mice lacking SSTR5 exhibit enhanced glucose-dependent insulin secretion (GDIS) compared to wild-type mice, further supporting the role of SSTR5 antagonism in improving insulin sensitivity .

Clinical Studies

A recent clinical trial involving SCO-240, an oral SSTR5 antagonist, demonstrated its safety and tolerability in healthy individuals. The study revealed that SCO-240 effectively stimulated growth hormone (GH) secretion without adversely affecting other pituitary hormones . This suggests that SSTR5 antagonists could have broader applications beyond glycemic control, potentially addressing GH-related disorders.

Table 1: Summary of Key Findings on this compound

Case Study: Enhanced GLP-1 Secretion

In a study investigating the effects of SSTR5 antagonism on GLP-1 levels, researchers treated mice with an SSTR5 antagonist alongside a DPP-4 inhibitor. The results indicated a synergistic increase in systemic GLP-1 levels, leading to improved glycemic control beyond what was observed with either agent alone . This finding underscores the potential for combination therapies involving SSTR5 antagonists in managing type 2 diabetes.

Propiedades

IUPAC Name |

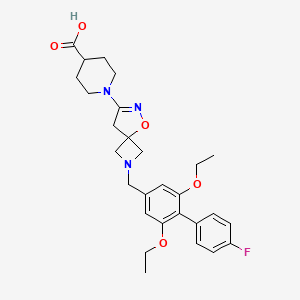

1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRAIIGEZLINAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.